methyl 5,7-difluoro-1H-indole-3-carboxylate
Description
Methyl 5,7-difluoro-1H-indole-3-carboxylate (C₁₀H₇F₂NO₂) is a fluorinated indole derivative with a molecular weight of 211.165 g/mol. It features two fluorine atoms at the 5- and 7-positions of the indole ring and a methyl ester group at position 3 (Figure 1). Key physicochemical properties include a density of 1.4 g/cm³, a boiling point of 331.3 ± 37.0 °C (at 760 mmHg), and a calculated logP value of 2.77, indicating moderate lipophilicity .
Properties
CAS No. |
681288-42-6 |
|---|---|
Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
methyl 5,7-difluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3 |
InChI Key |
MSEWYDOGKHOHAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Starting Materials :
-
3,5-Difluorophenylhydrazine hydrochloride
-
Methyl 3-oxobutanoate
-
-
Conditions :
-
Mechanism :
-
Yield : 68–72% after purification via silica gel chromatography (70:30 ethyl acetate/hexane).
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Purification Solvent | Ethyl acetate/hexane (70:30) |
| Yield | 68–72% |
Limitations
-
Requires strict control of pH to avoid over-acidification, which promotes side reactions.
-
Fluorine substituents may deactivate the aromatic ring, necessitating extended reaction times.
Vilsmeier-Haack Formylation Followed by Esterification
This two-step approach introduces the carboxylate group via formylation and subsequent oxidation.
Step 1: Vilsmeier-Haack Formylation
Step 2: Oxidation and Esterification
-
Oxidation :
-
KMnO₄ in acetone/water (1:1), 60°C, 6 hours.
-
-
Esterification :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Formylation | POCl₃/DMF, 4 hours | 85% |
| Oxidation | KMnO₄, acetone/water | 78% |
| Esterification | SOCl₂/MeOH, reflux | 90% |
Advantages
Nucleophilic Aromatic Substitution (SNAr)
Pre-fluorinated indoles undergo SNAr to introduce the methyl carboxylate group.
Protocol
-
Substrate :
-
5,7-Difluoro-3-nitro-1H-indole
-
-
Reagents :
-
Methyl chloroformate, K₂CO₃
-
-
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 8 hours |
Key Considerations
-
Nitro groups act as directing groups, enhancing reactivity at the 3-position.
-
Excess methyl chloroformate (1.5 eq.) minimizes di-substitution byproducts.
Leimgruber–Batcho Indole Synthesis
This method constructs the indole ring from o-nitrotoluene derivatives.
Reaction Steps
-
Starting Material :
-
3,5-Difluoro-2-nitrotoluene
-
-
Reductive Cyclization :
-
Esterification :
| Step | Conditions | Yield |
|---|---|---|
| Reductive Cyclization | H₂/Pd-C, 50 psi | 60% |
| Esterification | Methyl chloroformate, pyridine | 88% |
Challenges
Analytical Validation
Characterization Data
Purity Assessment
-
HPLC (C18 column, 70:30 MeCN/H₂O): >98% purity at λ = 254 nm.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Fischer Indole | 68–72% | Low | Industrial |
| Vilsmeier-Esterification | 78% | Moderate | Lab-scale |
| SNAr | 65% | High | Lab-scale |
| Leimgruber–Batcho | 60% | High | Pilot-scale |
Chemical Reactions Analysis
Methyl 5,7-difluoro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring. Reagents like halogens and nitrating agents are commonly used.
Major Products: These reactions can yield a variety of products, including halogenated indoles, nitroindoles, and reduced indole derivatives
Scientific Research Applications
Pharmaceutical Research
Antimicrobial and Anticancer Properties
Methyl 5,7-difluoro-1H-indole-3-carboxylate has been investigated for its potential as an antimicrobial and anticancer agent. Indole derivatives are known for their ability to interact with biological targets that regulate cell proliferation and apoptosis. Research indicates that compounds within this class can inhibit specific enzymes linked to cancer cell growth, suggesting a promising avenue for drug development.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound's mechanism of action involves modulation of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.
Building Block for Complex Molecules
this compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique fluorination pattern enhances its reactivity and solubility, making it suitable for various synthetic applications.
Synthesis Pathways
The synthesis typically involves several key steps:
- Formation of the Indole Ring : Utilizing starting materials that allow for the construction of the indole framework.
- Fluorination : Introducing fluorine atoms at the 5 and 7 positions through electrophilic fluorination techniques.
- Esterification : Converting the carboxylic acid group into an ester using methanol to yield this compound.
Industrial Applications
Development of New Materials
In industry, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for incorporation into polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which methyl 5,7-difluoro-1H-indole-3-carboxylate exerts its effects involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing pathways related to cell growth, apoptosis, and microbial inhibition . The fluorine atoms enhance its binding properties and stability, making it a potent compound in biological systems.
Comparison with Similar Compounds
The following analysis compares methyl 5,7-difluoro-1H-indole-3-carboxylate with structurally related indole derivatives, focusing on substituent positions, functional groups, and physicochemical properties.
Structural and Functional Group Variations
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Physicochemical Properties
- Fluorine vs. Other Halogens/Methoxy Groups :
The 5,7-difluoro substitution in the target compound enhances electron-withdrawing effects, reducing electron density on the indole ring compared to methoxy (electron-donating) or chloro (larger, more lipophilic) substituents. This impacts reactivity in electrophilic substitutions and solubility; for example, carboxylic acid derivatives (e.g., 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher polarity than esters . - Ester vs. Carboxylic Acid Functional Groups :
Methyl/ethyl esters (e.g., ethyl 5-fluoroindole-2-carboxylate ) generally have lower melting points and higher volatility compared to carboxylic acids. The ester group also reduces hydrogen-bonding capacity, increasing logP values (e.g., logP = 2.77 for the target compound vs. <2 for carboxylic acids) .
Electronic and Steric Influences
- In contrast, single-substituted analogues (e.g., ethyl 5-fluoroindole-2-carboxylate) exhibit asymmetric electronic effects .
- Steric Effects : Bulkier substituents like chlorine (7-chloro-3-methyl-1H-indole-2-carboxylic acid) or methoxy groups may hinder rotational freedom or intermolecular packing, as evidenced by higher melting points in methoxy-substituted acids (199–201 °C) .
Biological Activity
Methyl 5,7-difluoro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula : C10H8F2N2O2
- Molecular Weight : 211.165 g/mol
- Functional Groups : The compound features two fluorine atoms at the 5 and 7 positions of the indole ring and an ester functional group derived from methanol at the carboxylic acid position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.
Anticancer Activity
This compound has shown promise as an anticancer agent. Its structural similarity to other indole derivatives, which are known for their anticancer properties, suggests potential efficacy against various cancer cell lines. Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) models .
The specific mechanisms through which this compound exerts its biological effects often involve interactions with cellular receptors or enzymes. These interactions can modulate signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The presence of fluorine atoms is believed to enhance the compound's solubility and bioavailability compared to other indole derivatives.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate | 1638763-46-8 | Contains bromine; known for receptor binding |
| Methyl 5,6-difluoro-1H-indole-2-carboxylate | 24728885 | Different fluorination pattern; potential antimicrobial activity |
| 5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid | 1785399-14-5 | Similar structure; differing biological properties |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits cytotoxicity against MCF-7 cells with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
- Mechanistic Insights : Research utilizing various biochemical assays has revealed that this compound can modulate key signaling pathways involved in cancer cell survival and proliferation .
Q & A
Q. What are the recommended synthetic routes for methyl 5,7-difluoro-1H-indole-3-carboxylate, and how do reaction conditions influence yield?
A common approach involves Cu(I)-catalyzed cyclization or substitution reactions. For example, in analogous indole syntheses, CuI in PEG-400/DMF under reflux conditions facilitates azide-alkyne cycloaddition (CuAAC), achieving moderate yields (~42%) after purification via column chromatography (70:30 ethyl acetate/hexane) . Optimizing solvent polarity and catalyst loading is critical; polar aprotic solvents like DMF enhance reactivity for halogenated intermediates.
Q. How can structural purity and regioselectivity be confirmed for fluorinated indole derivatives?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential. For instance, ¹⁹F NMR resolves distinct fluorine environments (e.g., δ -68.47 ppm for trifluoromethyl groups in related indoles) . TLC with UV visualization and HRMS (e.g., FAB-HRMS) validates molecular ion peaks, while X-ray crystallography (as in ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate) confirms regiochemistry and solid-state packing .
Q. What are the key physicochemical properties impacting solubility and formulation in biological assays?
LogP (1.63) and PSA (90.39 Ų) predict moderate lipophilicity and membrane permeability. Solubility in DMSO or DMF is preferred for in vitro studies, but co-solvents like PEG-400 may stabilize aqueous suspensions . Melting points (e.g., 232–234°C for indole-5-carboxylic acid derivatives) guide storage conditions .
Advanced Research Questions
Q. How can synthetic yields be improved for halogenated indole carboxylates, and what are common pitfalls?
Design of Experiments (DoE) optimizes parameters like temperature, catalyst loading, and solvent ratios. For example, flow-chemistry methods reduce side reactions in diazomethane syntheses by precise control of residence time and mixing . Contradictions in reported yields (e.g., 42% vs. 95%) may arise from impurities in starting materials (e.g., incomplete azide formation) or column chromatography artifacts .
Q. How do discrepancies in reported melting points or NMR data for fluorinated indoles arise, and how should they be resolved?
Polymorphism or hydrate formation can alter melting points. For example, indole-3-carboxaldehyde shows mp 193–198°C, but hydration may lower this range . NMR discrepancies (e.g., δ shifts in ¹³C spectra) often stem from solvent effects (CDCl₃ vs. DMSO-d₆) or paramagnetic impurities. Cross-validate with HRMS and independent syntheses .
Q. What computational methods predict reactivity and regioselectivity in electrophilic substitutions of difluoroindoles?
Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic sites (e.g., C-2 vs. C-5 in 5-fluoroindole derivatives). For methyl 5,7-difluoroindole-3-carboxylate, electron-withdrawing carboxylate groups direct electrophiles to less fluorinated positions . Molecular docking further predicts binding interactions in enzyme inhibition studies.
Q. How can biological activity assays (e.g., antioxidant or enzyme inhibition) be designed for fluorinated indole carboxylates?
Use standardized protocols like DPPH radical scavenging with IC₅₀ quantification. For enzyme inhibition (e.g., cyclooxygenase), pre-incubate compounds in PBS (pH 7.4) and measure kinetics via UV-Vis. Control for autofluorescence using fluorinated analogs with matched excitation/emission profiles .
Methodological Considerations
Q. What safety protocols are critical for handling fluorinated indole intermediates?
Fluorinated compounds often release HF under acidic conditions. Use PPE (nitrile gloves, face shields) and neutralize waste with CaCO₃. Store intermediates at -20°C in amber vials to prevent photodegradation .
Q. How can regiochemical byproducts be minimized during indole ring functionalization?
Steric directing groups (e.g., methyl esters at C-3) improve selectivity. For example, methyl indole-3-carboxylate derivatives show >90% regioselectivity in Vilsmeier-Haack formylation compared to unsubstituted indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
